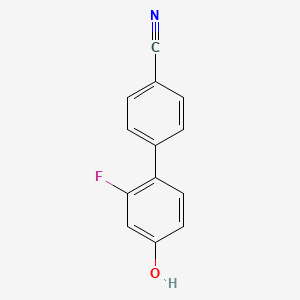

4-(4-Cyanophenyl)-3-fluorophenol

Description

Contextualization within Biphenyl (B1667301) and Fluorophenol Chemistry

The foundational structure of 4-(4-Cyanophenyl)-3-fluorophenol is a biphenyl, which consists of two phenyl rings linked together. nih.govwikipedia.org Biphenyls are a significant class of aromatic hydrocarbons, notable as starting materials for a wide range of organic compounds, including those used in plastics, crop protection, and optical brighteners. wikipedia.orgtaylorandfrancis.com The rigidity and chemical stability of the biphenyl scaffold make it a desirable component in materials science and medicinal chemistry. nih.gov

The compound also falls within the category of fluorophenols, which are phenol (B47542) derivatives containing one or more fluorine atoms. Fluorophenols are important intermediates in the synthesis of pharmacologically and insecticidally active compounds. google.com The introduction of fluorine into a phenol molecule can significantly alter its physical and chemical properties, including its acidity. vaia.comquora.com For instance, the position of the fluorine atom on the benzene (B151609) ring can influence the compound's acidity due to inductive effects. quora.com

Significance of Cyano and Fluoro Substituents in Aromatic Systems

The presence of both cyano (-CN) and fluoro (-F) substituents on the aromatic rings of 4-(4-Cyanophenyl)-3-fluorophenol is crucial to its chemical behavior and utility.

The cyano group is a strong electron-withdrawing group. Its inclusion in aromatic systems can significantly influence the electronic properties of the molecule. rsc.orgcsic.es This electron-withdrawing nature is often exploited in the design of liquid crystals and other advanced materials. electronicsandbooks.comsciengine.comresearchgate.net The cyano group's ability to participate in various chemical transformations also makes it a versatile functional group in organic synthesis. acs.org

The fluoro substituent also imparts unique properties. Fluorine is the most electronegative element, and its presence on an aromatic ring can lead to strong inductive effects, pulling electron density through the sigma bonds. vaia.com This can enhance the acidity of a phenolic hydroxyl group. quora.com Furthermore, the introduction of fluorine can improve the metabolic stability and membrane permeability of drug candidates, a desirable feature in medicinal chemistry. nih.gov The study of how fluorine substituents affect the π-system of aromatic rings has led to the concept of "fluoromaticity," highlighting the unique electronic contributions of fluorine. nih.gov

Overview of Research Trajectories Pertaining to 4-(4-Cyanophenyl)-3-fluorophenol

Research involving 4-(4-Cyanophenyl)-3-fluorophenol and structurally related compounds has primarily focused on two key areas:

Liquid Crystals: The combination of a rigid biphenyl core and polar substituents like the cyano group makes this class of compounds promising for the development of liquid crystalline materials. electronicsandbooks.comresearchgate.net Research in this area investigates how modifications to the molecular structure, such as the position of the fluoro and cyano groups, affect the mesomorphic properties (the temperature range over which liquid crystal phases exist). electronicsandbooks.com The goal is often to synthesize materials with desirable properties for display technologies, such as low melting points and wide nematic ranges. researchgate.net

Medicinal Chemistry: The structural motifs present in 4-(4-Cyanophenyl)-3-fluorophenol are of interest in the design of bioactive molecules. For example, derivatives of 4-cyanophenyl compounds have been explored as dual inhibitors of aromatase and sulfatase, enzymes implicated in hormone-dependent breast cancer. nih.gov The phenol group can serve as a handle for further chemical modification, while the fluorinated and cyanated phenyl rings can interact with biological targets and influence pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDLFMROAZEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571797 | |

| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119233-32-8 | |

| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Cyanophenyl 3 Fluorophenol

Retrosynthetic Analysis of the Biphenyl (B1667301) Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursors. ugr.es For 4-(4-Cyanophenyl)-3-fluorophenol, the most logical retrosynthetic disconnection occurs at the C-C bond linking the two phenyl rings. This approach simplifies the complex target into two more manageable aryl components.

This disconnection yields two primary synthons: a nucleophilic 3-fluoro-4-hydroxyphenyl fragment and an electrophilic 4-cyanophenyl fragment. The practical chemical equivalents for these synthons are crucial for a successful synthesis. The phenolic hydroxyl group is often protected during the coupling reaction to prevent unwanted side reactions. A common protecting group for phenols is a methyl ether, which is stable under many cross-coupling conditions and can be readily removed at the end of the synthesis.

Therefore, the key synthetic precursors (reagents) for the cross-coupling strategies are:

From the fluorophenol ring: A halogenated derivative such as 4-bromo-2-fluorophenol (or its protected form, 4-bromo-1-fluoro-2-methoxybenzene ) to act as the electrophile, or a metallic/metalloid species like (3-fluoro-4-methoxyphenyl)boronic acid to act as the nucleophile.

From the cyanophenyl ring: A boronic acid derivative like (4-cyanophenyl)boronic acid to serve as the nucleophilic partner, or a halide such as 4-bromobenzonitrile to act as the electrophilic partner.

Cross-Coupling Strategies for Biphenyl Formation

The formation of the biaryl bond in 4-(4-Cyanophenyl)-3-fluorophenol is ideally suited to several palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance and high yields. wikipedia.org

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, coupling an organoboron species with an organohalide. wikipedia.orgmdpi.com The reaction mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. mdpi.com

For the synthesis of a protected precursor to 4-(4-Cyanophenyl)-3-fluorophenol, a viable Suzuki-Miyaura strategy would involve the coupling of (3-fluoro-4-methoxyphenyl)boronic acid with 4-bromobenzonitrile . The final step would be the deprotection of the methoxy (B1213986) group to reveal the phenol (B47542). The versatility of this reaction allows for a broad range of catalysts, ligands, and bases to be employed, enabling optimization for specific substrates. tcichemicals.comresearchgate.net The synthesis of various fluorinated biphenyl derivatives has been successfully achieved using Suzuki-Miyaura coupling. ugr.es

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃ or Na₂CO₃ | Toluene (B28343)/Water or Dioxane/Water | 80-110 °C | tcichemicals.com |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or THF | Room Temp to 100 °C | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | DME | 80 °C | tcichemicals.com |

| G-COOH-Pd-10 (Heterogeneous) | None (nanoparticle catalyst) | K₂CO₃ | Ethanol/Water | 70-110 °C | mdpi.com |

The Stille reaction provides another powerful route for biphenyl synthesis by coupling an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A potential Stille pathway to the target molecule would involve the reaction of (3-fluoro-4-methoxyphenyl)trimethylstannane or (3-fluoro-4-methoxyphenyl)tributylstannane with 4-bromobenzonitrile . While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which often complicates purification and handling.

Table 2: General Conditions for Stille Coupling of Aryl Halides with Arylstannanes

| Catalyst | Ligand | Solvent | Additives | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Toluene or Dioxane | None | 80-120 °C | wikipedia.org |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (integral to catalyst) | DMF or NMP | CuI (co-catalyst) | 60-100 °C | wikipedia.org |

| Pd₂(dba)₃ | P(furyl)₃ or AsPh₃ | THF | LiCl | 50-80 °C | wikipedia.org |

The Negishi coupling, which utilizes organozinc reagents, is a highly effective method for forming C-C bonds and was among the first reactions to allow for the efficient synthesis of unsymmetrical biaryls. This reaction is known for its high functional group tolerance and reactivity. wikipedia.org

To synthesize the protected precursor of 4-(4-Cyanophenyl)-3-fluorophenol, one could couple an organozinc halide, such as (3-fluoro-4-methoxyphenyl)zinc chloride , with 4-bromobenzonitrile . The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an aryl halide using activated zinc metal.

Table 3: Plausible Conditions for Negishi Coupling of Aryl Halides with Arylzinc Reagents

| Catalyst | Ligand | Solvent | Preparation of Organozinc | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | THF or Dioxane | From Aryl-Li + ZnBr₂ | Room Temp to 60 °C | |

| Pd(OAc)₂ | SPhos or CPhos | THF/Toluene | From Aryl-Br + Activated Zn | Room Temp to 80 °C | nih.gov |

| Ni(acac)₂ / dppe | dppe | THF / NMP | From Aryl-I + Et₂Zn | 50-80 °C | wikipedia.org |

Direct C-C Bond Formation Methods

While cross-coupling reactions are the most common strategies for assembling the biphenyl core, other classical methods are relevant, particularly for the synthesis of the required precursors.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. While direct Friedel-Crafts arylation is generally not a practical method for constructing the target biphenyl due to issues with polysubstitution and regioselectivity, EAS is crucial for preparing the necessary halogenated precursors.

For example, the precursor 4-bromo-2-fluorophenol can be synthesized via the electrophilic bromination of 2-fluorophenol . In this reaction, the hydroxyl (-OH) and fluoro (-F) substituents direct the incoming electrophile (Br⁺). The hydroxyl group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The powerful directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it. Bromination would therefore predominantly occur at the C4 position (para to the hydroxyl group) and the C6 position (ortho to the hydroxyl group). Careful control of reaction conditions is necessary to achieve selective monobromination at the desired C4 position.

Radical-Mediated Coupling Reactions

While palladium-catalyzed cross-coupling reactions are more common for constructing the biaryl backbone of compounds like 4-(4-cyanophenyl)-3-fluorophenol, radical-mediated pathways offer an alternative approach. These reactions often proceed via different mechanisms and can sometimes provide complementary reactivity.

A plausible radical-mediated approach to the core structure of 4-(4-cyanophenyl)-3-fluorophenol could involve a Minisci-type reaction or a Sandmeyer-type reaction followed by a radical-radical coupling. For instance, a diazonium salt derived from a protected 3-fluoroaniline (B1664137) derivative could be used to generate an aryl radical. This radical could then be trapped by a suitable cyanobenzene derivative. However, controlling the regioselectivity of such reactions can be challenging, often leading to a mixture of isomers.

Another potential radical-based method is the use of organotrifluoroborates, which can participate in radical C-H arylation reactions under photoredox catalysis. In a hypothetical scenario, a protected 3-fluoro-4-iodophenol (B51183) could be converted to its corresponding trifluoroborate salt and then coupled with 4-cyanobenzonitrile under visible light irradiation in the presence of a suitable photocatalyst. The success of this approach would heavily depend on the relative redox potentials of the involved species and the efficiency of the radical trapping step.

Due to the high efficiency and selectivity of palladium-catalyzed cross-coupling reactions, radical-mediated methods for the synthesis of 4-(4-cyanophenyl)-3-fluorophenol are less explored and generally considered less practical for large-scale production.

Regioselective Synthesis of Fluoro-Substituted Phenols as Precursors

One common strategy involves the electrophilic fluorination of a suitably substituted phenol or aniline (B41778) derivative. For example, 3-aminophenol (B1664112) can be protected and then subjected to electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

Alternatively, a Sandmeyer-type reaction can be employed. Starting from 3-amino-4-bromophenol, diazotization followed by treatment with a fluoride (B91410) source, such as tetrafluoroboric acid (Balz-Schiemann reaction) or hexafluorophosphoric acid, can introduce the fluorine atom at the desired position. The phenolic hydroxyl group would likely require protection throughout this sequence to avoid side reactions.

A more modern approach could involve a directed ortho-lithiation/fluorination sequence. A phenol derivative with a suitable directing group at the 3-position could be deprotonated with a strong base, and the resulting organolithium species could then be quenched with an electrophilic fluorine source. The choice of the directing group is critical for achieving the desired regioselectivity.

Post-Synthetic Functional Group Interconversions Leading to 4-(4-Cyanophenyl)-3-fluorophenol

Once the biaryl core, 4-(4-aminophenyl)-3-fluorophenol, is assembled, a post-synthetic functional group interconversion is necessary to introduce the cyano group. The most common and reliable method for this transformation is the Sandmeyer reaction.

The process begins with the diazotization of the amino group on the 4-(4-aminophenyl)-3-fluorophenol intermediate. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form a diazonium salt.

The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. This leads to the displacement of the diazonium group by a cyanide group, yielding the final product, 4-(4-cyanophenyl)-3-fluorophenol. The reaction is generally robust and provides good yields.

An alternative, though less common, method could involve the palladium-catalyzed cyanation of an aryl halide or triflate. If the biaryl core was synthesized to be 4-(4-bromophenyl)-3-fluorophenol, this intermediate could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

Optimization of Reaction Conditions and Yields in the Synthesis of 4-(4-Cyanophenyl)-3-fluorophenol

A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions. Below is a hypothetical data table illustrating the optimization of the Suzuki-Miyaura coupling between 3-fluoro-4-iodophenol and 4-cyanophenylboronic acid.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | THF/H₂O | 70 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Ethanol/H₂O | 75 | 78 |

| 5 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 |

As indicated by the hypothetical data, the choice of a modern biarylphosphine ligand like XPhos in combination with a suitable base and solvent system can significantly improve the yield of the cross-coupling reaction. nih.govacs.org Further optimization of the subsequent Sandmeyer reaction would focus on controlling the temperature and the stoichiometry of the reagents to maximize the conversion of the amino group to the cyano group while minimizing side reactions.

Scalability and Green Chemistry Considerations in 4-(4-Cyanophenyl)-3-fluorophenol Synthesis

The scalability of the synthesis of 4-(4-cyanophenyl)-3-fluorophenol is a crucial factor for its potential industrial application. The chosen synthetic route should be amenable to large-scale production, ensuring safety, cost-effectiveness, and minimal environmental impact. rsc.orgdigitellinc.com

The Suzuki-Miyaura coupling, being a cornerstone of this synthesis, has been extensively studied for its scalability. rsc.org Key considerations for a green and scalable process include:

Catalyst Loading: Minimizing the amount of precious palladium catalyst is a primary goal. Utilizing highly active catalyst systems, such as those with advanced phosphine (B1218219) ligands, can allow for significantly lower catalyst loadings, often in the parts-per-million (ppm) range. researchgate.netyoutube.com

Solvent Choice: Replacing hazardous organic solvents like dioxane or toluene with greener alternatives is a key aspect of green chemistry. cdnsciencepub.comresearchgate.net Solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even aqueous systems are being increasingly explored for cross-coupling reactions. rsc.org

Waste Reduction: The atom economy of the reaction should be maximized. The Sandmeyer reaction, while effective, generates stoichiometric amounts of copper salts as waste. Investigating alternative cyanation methods with better atom economy is a worthwhile endeavor.

Energy Efficiency: Conducting reactions at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalyst Recycling: The development of heterogeneous or recyclable palladium catalysts can significantly reduce the cost and environmental impact associated with the use of this precious metal. ugr.es

By integrating these green chemistry principles into the synthetic design, the production of 4-(4-cyanophenyl)-3-fluorophenol can be made more sustainable and economically viable on a larger scale. rsc.org

Chemical Reactivity and Transformations of 4 4 Cyanophenyl 3 Fluorophenol

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions such as etherification and esterification. Its reactivity is enhanced by deprotonation to form the more nucleophilic phenoxide ion. The electron-withdrawing nature of the fluoro and cyanophenyl substituents increases the acidity of the phenol (B47542), facilitating this deprotonation.

The conversion of the phenolic hydroxyl group into an ether is a common and valuable transformation. One established method for the etherification of fluorophenols is the Ullmann-type condensation. This reaction typically involves the coupling of a fluorophenol with an aryl or alkyl halide in the presence of a copper catalyst. For instance, fluorinated biphenyl (B1667301) ethers have been synthesized through the condensation of a fluorophenol with bromotoluene. nih.gov This demonstrates a viable pathway for synthesizing ether derivatives of 4-(4-Cyanophenyl)-3-fluorophenol.

Table 1: Representative Etherification Reaction

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| 4-(4-Cyanophenyl)-3-fluorophenol | Alkyl/Aryl Halide (e.g., R-Br) | Copper salt, Base | Aryl-alkyl or Diaryl ether |

The reaction proceeds via the formation of a phenoxide, which then displaces the halide from the coupling partner. The choice of base and reaction conditions is crucial for achieving high yields.

Esterification of the hydroxyl group is another key transformation, often employed to create derivatives with applications in materials science, such as liquid crystals. A direct and efficient method for this conversion is the reaction of the phenol with a carboxylic acid chloride. Specifically, 3-fluoro-4-cyanophenol can be reacted with an acyl chloride, such as 4-propoxybenzoyl chloride, in the presence of a base like pyridine (B92270). google.com This reaction yields the corresponding phenyl ester derivative, in this case, 3-fluoro-4-cyanophenyl 4-propoxybenzoate. google.com The pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl generated during the reaction.

Table 2: Example of an Esterification Protocol

| Phenol | Acylating Agent | Reagent/Solvent | Product |

| 3-Fluoro-4-cyanophenol | Carboxylic Acid Chloride (e.g., R-COCl) | Pyridine | 3-Fluoro-4-cyanophenyl ester |

These ester derivatives are noted for their significant dielectric and optical anisotropy, making them useful components in liquid crystal compositions. google.com

The oxygen atom of the hydroxyl group in 4-(4-Cyanophenyl)-3-fluorophenol is inherently nucleophilic due to its lone pairs of electrons. This nucleophilicity is the basis for the etherification and esterification reactions discussed previously. The reactivity can be significantly enhanced by converting the phenol into its conjugate base, the phenoxide ion, by treatment with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate). The resulting phenoxide is a much stronger nucleophile and can readily participate in SN2 reactions with alkyl halides (Williamson ether synthesis) or nucleophilic acyl substitution with acyl chlorides or anhydrides (esterification).

While the electron-withdrawing effects of the fluorine atom and the cyanophenyl group increase the phenol's acidity (pKa), making deprotonation easier, they also slightly diminish the inherent nucleophilicity of the un-ionized hydroxyl group by pulling electron density away from the oxygen atom.

Reactivity of the Cyano Group

The cyano group (C≡N) is a versatile functional group that can undergo several important transformations, primarily hydrolysis to form carboxylic acids and reduction to form amines or aldehydes. acs.org

The nitrile functionality can be converted into a carboxylic acid group through hydrolysis under either acidic or basic conditions. This transformation is valuable for accessing the corresponding biphenyl-carboxylic acid derivatives. For example, related biphenyl-2-carbonitrile compounds can be readily converted into the corresponding free carboxylic acid upon treatment with sodium hydroxide. acs.org This base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.

Table 3: General Reaction for Cyano Group Hydrolysis

| Starting Material | Reagents/Conditions | Product |

| 4-(4-Cyanophenyl)-3-fluorophenol | NaOH (aq), Heat or H₃O⁺, Heat | 4-(4-Carboxyphenyl)-3-fluorophenol |

This reaction effectively transforms the electron-withdrawing cyano group into another electron-withdrawing group, the carboxylic acid, which can then be used for further derivatization, such as amidation or esterification.

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. The reduction to a primary amine (-(CH₂)NH₂) is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt).

Alternatively, the nitrile can be partially reduced to an aldehyde (-CHO). This can be accomplished using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), which stops the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. In some cases, even a strong reductant like LiAlH₄ can yield an aldehyde as the major product under specific conditions. acs.org

Table 4: Potential Reduction Pathways for the Cyano Group

| Reagent | Product Functional Group |

| LiAlH₄ (excess), then H₂O | Primary Amine (-CH₂NH₂) |

| H₂ / Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) |

| DIBAL-H, then H₂O or LiAlH₄ (controlled) | Aldehyde (-CHO) |

These reduction pathways open up access to new families of compounds, including benzylamines and benzaldehydes, which are valuable intermediates in pharmaceutical and materials chemistry.

Nucleophilic Additions to the Nitrile Functionality

The nitrile group (C≡N) in 4-(4-Cyanophenyl)-3-fluorophenol is a key site for nucleophilic attack due to the electrophilic nature of the carbon atom. A variety of nucleophiles can add to the carbon-nitrogen triple bond, leading to a range of chemical transformations. libretexts.orgchemistrysteps.comlibretexts.orgpressbooks.pub

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an intermediate amide, which is then further hydrolyzed. chemistrysteps.comlibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org

The reactivity of the nitrile group in 4-(4-Cyanophenyl)-3-fluorophenol would be influenced by the electronic effects of the other substituents on the biphenyl system.

Reactivity of the Fluorine Atom

The fluorine atom on the phenolic ring is generally unreactive due to the high strength of the C-F bond. researchgate.netdntb.gov.uaresearchgate.net However, under specific conditions, it can participate in chemical reactions.

C-F Bond Activation Studies

The activation of C-F bonds is a challenging but important area of research in organic synthesis. researchgate.netdntb.gov.uaresearchgate.net While no specific C-F bond activation studies for 4-(4-Cyanophenyl)-3-fluorophenol have been identified, research on related fluoroaromatic compounds suggests that transition metal complexes can facilitate such reactions. rsc.orgnih.gov These reactions often require harsh conditions and specialized catalysts.

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) of an aryl fluoride (B91410) is generally difficult. However, it can be facilitated if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. masterorganicchemistry.comwikipedia.org In 4-(4-Cyanophenyl)-3-fluorophenol, the hydroxyl group is an electron-donating group, which would disfavor a classical SNAr reaction. The cyanophenyl group is electron-withdrawing, but its effect on the fluorinated ring is transmitted through the biphenyl system and may not be sufficient to activate the fluorine for SNAr under standard conditions.

Recent studies have shown that SNAr of unactivated fluorophenols can be achieved through radical-mediated pathways. osti.gov This suggests a potential, albeit likely challenging, route for the substitution of the fluorine atom in 4-(4-Cyanophenyl)-3-fluorophenol.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Rings

The biphenyl system of 4-(4-Cyanophenyl)-3-fluorophenol contains two aromatic rings, each with its own set of substituents influencing its reactivity towards electrophilic and nucleophilic attack.

Regioselectivity Considerations in Electrophilic Attack

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on a substituted biphenyl is determined by the directing effects of the substituents on each ring. wikipedia.orgacs.orgyoutube.compearson.comyoutube.com

Ring 1 (with -OH and -F): The hydroxyl group is a strong activating, ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group. The combined effect would likely direct incoming electrophiles to the positions ortho and para to the hydroxyl group.

Ring 2 (with -CN): The cyano group is a strong deactivating, meta-directing group. Therefore, electrophilic attack on this ring would be disfavored and, if it occurs, would be directed to the meta position relative to the cyano group.

Influence of Substituents on Aromatic Reactivity

The substituents on the biphenyl rings have a profound impact on their reactivity:

Hydroxyl Group (-OH): Strongly activating and ortho-, para-directing.

Fluorine Atom (-F): Deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation.

Cyano Group (-CN): Strongly deactivating and meta-directing.

These substituent effects create a complex reactivity profile for the molecule, with the hydroxyphenyl ring being significantly more susceptible to electrophilic attack than the cyanophenyl ring.

Metal-Catalyzed Derivatization of 4-(4-Cyanophenyl)-3-fluorophenol

The structure of 4-(4-cyanophenyl)-3-fluorophenol offers several sites for metal-catalyzed reactions. The primary locations for such derivatizations are the phenolic hydroxyl group, the carbon-fluorine bond, and various carbon-hydrogen bonds on both aromatic rings. The specific reaction conditions and choice of catalyst determine which functional group will react.

Arylation and Alkylation Reactions

The most reactive site for arylation and alkylation on 4-(4-cyanophenyl)-3-fluorophenol is the phenolic oxygen. These reactions typically proceed via O-H bond activation and subsequent coupling with an electrophile.

O-Arylation and O-Alkylation: The hydroxyl group can be readily arylated or alkylated using various cross-coupling methodologies. The Buchwald-Hartwig C-O coupling reaction, which utilizes palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful method for forming aryl ethers from phenols. wikipedia.orgorganic-chemistry.org Similarly, copper-catalyzed Ullmann-type reactions can effectively couple the phenol with aryl halides, often under milder conditions than traditional methods. nih.govrsc.org Allylic alkylation is also possible using palladium catalysts, which react with the phenol and an allylic precursor to form allylic aryl ethers. nih.gov

While the phenolic -OH group is the most probable site of reaction, the carbon-fluorine (C-F) bond presents another potential, albeit more challenging, site for cross-coupling. The C-F bond is the strongest carbon-halogen bond, making aryl fluorides generally unreactive in standard palladium-catalyzed cross-coupling reactions. nih.gov However, significant advances have enabled the activation of these inert bonds. Nickel catalysts, often with sterically demanding and electron-rich ligands, have proven effective in coupling aryl fluorides with Grignard reagents. acs.org Specialized palladium systems, sometimes involving bimetallic cooperation with magnesium, have also been developed for C-F bond activation, though such reactions are less common. nih.govrsc.org

| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura O-Arylation | Phenols | Pd/C, Base | Biaryl Ethers | acs.org |

| Buchwald-Hartwig O-Arylation | Phenols | Pd(OAc)₂, Phosphine Ligand, Base | Diaryl Ethers | organic-chemistry.org |

| Ullmann O-Arylation | Phenols | CuI, Picolinic Acid, K₃PO₄ | Diaryl Ethers | nih.gov |

| Palladium-Catalyzed O-Allylation | Phenols | PdCl₂(dppf) | Allylic Aryl Ethers | nih.gov |

| Nickel-Catalyzed C-F Alkylation | Aryl Fluorides | NiCl₂(dppp), Grignard Reagent | Alkyl Arenes | acs.org |

Functionalization at Unactivated C-H Bonds (if reported)

While no studies directly report the C-H functionalization of 4-(4-cyanophenyl)-3-fluorophenol, its structure contains several C-H bonds that are susceptible to activation based on modern catalytic methods. The directing-group ability of the phenol and cyano moieties would likely control the regioselectivity of such transformations.

Phenol-Directed C-H Functionalization: The phenolic hydroxyl group is a well-known directing group for ortho-C-H functionalization. acs.orgacs.org Palladium and rhodium catalysts can coordinate to the phenolic oxygen and selectively activate the C-H bonds at the positions ortho to the hydroxyl group (C2 and C6). This allows for the introduction of various aryl or alkyl groups at these positions. In the case of 4-(4-cyanophenyl)-3-fluorophenol, this would correspond to functionalization at the C2 position of the phenol-bearing ring.

Cyano-Directed C-H Functionalization: The cyano group can also serve as a directing group in C-H activation. Research has shown that a nitrile group on a biphenyl system can direct palladium-catalyzed functionalization at the remote meta-C-H bond of the adjacent ring. nih.govescholarship.org This occurs through a complex mechanism, often involving a dimeric transition state. For 4-(4-cyanophenyl)-3-fluorophenol, this would direct functionalization to the C3' and C5' positions of the cyano-bearing ring.

| Directing Group | Substrate Type | Catalyst/Reagents | Position Functionalized | Reference |

|---|---|---|---|---|

| Phenol (-OH) | Phenols | Pd(OAc)₂, Diphosphine Ligand | ortho-C-H | acs.org |

| Phenol (-OH) | Phenols | [RhCl(PPh₃)₃] | ortho-C-H | acs.org |

| Nitrile (-CN) | 2-Cyanobiphenyls | Pd(OAc)₂, 2-Pyridone Ligand, Ag₂CO₃ | meta-C-H (on adjacent ring) | escholarship.org |

Photochemical and Electrochemical Transformations of 4-(4-Cyanophenyl)-3-fluorophenol

The response of 4-(4-cyanophenyl)-3-fluorophenol to light and electric current would be dictated by its chromophores and electroactive moieties, namely the cyanobiphenyl system and the fluorophenol ring.

Photochemical Transformations: The cyanobiphenyl moiety is a well-known liquid crystal component that can be susceptible to degradation upon exposure to UV radiation. mdpi.com The primary photochemical reactions for aromatic compounds involve the excitation of the π-electron system. For fluorinated phenols, photolysis in aqueous solutions can lead to defluorination, producing fluoride ions and other photoproducts. nih.gov The biphenyl system itself can undergo photochemical reactions on surfaces, leading to the formation of radical cations and subsequent products like hydroxybiphenyls. rsc.org Therefore, irradiation of 4-(4-cyanophenyl)-3-fluorophenol could potentially lead to C-F bond cleavage, degradation of the biphenyl structure, or reactions involving the cyano and phenol groups, depending on the specific conditions and wavelength of light used.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Cyanophenyl 3 Fluorophenol

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

The scientific community awaits future research that may shed light on the unique chemical and physical properties of 4-(4-Cyanophenyl)-3-fluorophenol, which would enable a thorough and accurate compilation of the scientific article as originally intended. Until such research is published and made available, a detailed and authoritative article on these specific aspects of the compound cannot be responsibly generated.

Computational and Theoretical Investigations of 4 4 Cyanophenyl 3 Fluorophenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other key electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. researchgate.net For a molecule like 4-(4-cyanophenyl)-3-fluorophenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. acs.orgnih.gov

This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. From this optimized structure, a variety of ground-state properties can be calculated. These properties include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which reveal the molecule's polarity and potential sites for electrostatic interactions.

Table 1: Illustrative DFT-Calculated Ground State Properties for 4-(4-Cyanophenyl)-3-fluorophenol Note: The following data are hypothetical, based on typical values for similar aromatic compounds, and serve as an example of results from DFT calculations.

| Property | Calculated Value (Example) |

|---|---|

| Total Energy | -855.4 Hartrees |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Ab initio calculations are quantum chemistry methods that rely on first principles without the inclusion of experimental data. These calculations are used to study the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for predicting a molecule's reactivity. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution and helps identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. acs.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scispace.com For 4-(4-cyanophenyl)-3-fluorophenol, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings.

A Potential Energy Surface (PES) scan would be performed by systematically rotating the dihedral angle between the phenyl rings and calculating the energy at each step. scispace.com This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between these conformers. The results would likely show that planar or near-planar conformations are energetically unfavorable due to steric hindrance between hydrogen atoms on the adjacent rings. The most stable conformer would be a twisted arrangement where the rings are at a specific angle to each other, minimizing steric repulsion while maintaining some degree of π-conjugation.

Table 2: Example Potential Energy Data for Phenyl Ring Rotation in 4-(4-Cyanophenyl)-3-fluorophenol Note: This table presents hypothetical energy values to illustrate the outcome of a PES scan.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | +2.5 | Eclipsed (Unstable) |

| 40 | 0.0 | Global Minimum (Stable) |

| 90 | +1.8 | Transition State |

| 140 | 0.0 | Global Minimum (Stable) |

| 180 | +2.5 | Eclipsed (Unstable) |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net These theoretical shifts are typically calculated relative to a standard (e.g., tetramethylsilane) and can be compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions and relative intensities of absorption bands in the infrared (IR) spectrum. nih.gov For 4-(4-cyanophenyl)-3-fluorophenol, characteristic frequencies for O-H, C≡N, C-F, and C-O stretching, as well as aromatic C-H and C=C vibrations, would be identified. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.comnih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions), providing a detailed understanding of the molecule's photophysical properties. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for 4-(4-Cyanophenyl)-3-fluorophenol Note: These values are hypothetical examples of what computational predictions would yield.

| Spectroscopy | Parameter | Predicted Value (Example) |

|---|---|---|

| ¹H NMR | Chemical Shift (Phenolic H) | 9.5 ppm |

| Chemical Shift (Aromatic H's) | 7.0 - 7.8 ppm | |

| IR | O-H Stretch | 3600 cm⁻¹ |

| C≡N Stretch | 2230 cm⁻¹ | |

| C-F Stretch | 1250 cm⁻¹ | |

| UV-Vis | λ_max (π → π*) | 285 nm |

Reaction Mechanism Studies of 4-(4-Cyanophenyl)-3-fluorophenol Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing information on reaction pathways and energetics that can be difficult to obtain experimentally. researchgate.net For 4-(4-cyanophenyl)-3-fluorophenol, one might study reactions such as electrophilic aromatic substitution, etherification of the hydroxyl group, or transformations of the cyano group.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org DFT calculations are used to locate the geometry of the transition state connecting reactants and products.

Once a TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy (Ea) of the reaction, a critical parameter for determining reaction kinetics. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive energy profile can be constructed, offering a complete picture of the reaction mechanism. researchgate.net

Reaction Energetics and Kinetics

Computational chemistry provides powerful tools to investigate the mechanisms, energetics, and kinetics of chemical reactions. For 4-(4-Cyanophenyl)-3-fluorophenol, these methods could be employed to study its synthesis, potential decomposition pathways, or its participation in further chemical transformations.

Theoretical Approach: Density Functional Theory (DFT) is a common method used to explore reaction mechanisms. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated.

Key Parameters and Their Significance:

Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction rate.

Rate Constant (k): A measure of the reaction speed, which can be estimated using transition state theory and the calculated activation energy.

A hypothetical study on the formation of 4-(4-Cyanophenyl)-3-fluorophenol via a Suzuki coupling reaction, for instance, would involve calculating the energies of each step in the catalytic cycle. This would reveal the rate-determining step and provide insights into how reaction conditions could be optimized.

Hypothetical Reaction Energetics Data:

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition | 15.2 | -5.8 |

| Transmetalation | 12.5 | -2.1 |

| Reductive Elimination | 20.1 | -35.4 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this specific reaction.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in biological contexts, it is also valuable for understanding interactions with non-biological materials, such as catalysts or surfaces.

Application to 4-(4-Cyanophenyl)-3-fluorophenol: In a non-biological context, molecular docking could be used to study the adsorption of 4-(4-Cyanophenyl)-3-fluorophenol onto the surface of a metallic catalyst or its interaction within the pores of a material like a metal-organic framework (MOF). Such studies are crucial for applications in catalysis, separations, and materials science.

The simulation calculates the binding affinity or docking score, which represents the strength of the interaction. It also reveals the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that stabilize the complex. mdpi.comnih.gov For 4-(4-Cyanophenyl)-3-fluorophenol, the cyano, fluoro, and hydroxyl groups would be expected to play significant roles in directing these interactions.

Illustrative Molecular Docking Results with a Catalyst Surface:

| Interaction Site | Docking Score (kcal/mol) | Key Interacting Groups |

| Catalyst Site A | -7.5 | Cyano group, Phenyl ring |

| Catalyst Site B | -5.2 | Hydroxyl group, Fluoro group |

| Catalyst Site C | -6.8 | Phenyl-π interactions |

Note: The data presented is hypothetical and serves to illustrate the typical output of a molecular docking study.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a model that analyzes the topology of the electron density to define chemical concepts like atoms and bonds. wikipedia.org This method provides a rigorous, quantitative description of chemical bonding based on the calculated electron density of a molecule. wikipedia.org

Analysis of 4-(4-Cyanophenyl)-3-fluorophenol: An AIM analysis of 4-(4-Cyanophenyl)-3-fluorophenol would involve identifying the critical points in the electron density. Of particular interest are the bond critical points (BCPs), which exist between any two bonded atoms. The properties of the electron density at these points provide quantitative measures of the bond's character.

Key AIM Parameters:

Electron Density (ρ(r)): The value of the electron density at the BCP. Higher values are indicative of stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals interactions).

Ellipticity (ε): Measures the deviation of the electron density from cylindrical symmetry around the bond axis, indicating the π-character of a bond.

This analysis could precisely characterize the nature of the C-F, C-C, C-N, and O-H bonds within the molecule, as well as any potential intramolecular non-covalent interactions, such as hydrogen bonds. wikipedia.orgresearchgate.net

Hypothetical AIM Data for Selected Bonds:

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Ellipticity, ε |

| C-F | 0.250 | +0.150 | 0.02 |

| C≡N | 0.450 | -0.520 | 0.01 |

| O-H | 0.310 | -1.850 | 0.03 |

| C-C (inter-ring) | 0.295 | -0.750 | 0.25 |

Note: This table contains representative, hypothetical data to illustrate the results of an AIM analysis. a.u. refers to atomic units.

Applications of 4 4 Cyanophenyl 3 Fluorophenol in Advanced Materials and Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The unique arrangement of functional groups—a nucleophilic phenol (B47542), an electron-withdrawing and coordinating nitrile (cyano) group, and a metabolically stabilizing fluorine atom on a biphenyl (B1667301) framework—makes 4-(4-Cyanophenyl)-3-fluorophenol a valuable intermediate in multi-step organic synthesis.

Precursor for Advanced Organic Scaffolds

The chemical reactivity of 4-(4-Cyanophenyl)-3-fluorophenol allows it to be a starting point for more elaborate molecular structures. The phenolic hydroxyl group can be readily converted into an ether or ester, providing a handle to link the biphenyl unit to other molecular fragments. For instance, in syntheses analogous to those for liquid crystal trimers, the phenol can be O-alkylated to introduce flexible spacer chains. capes.gov.br The presence of fluorine is also significant; the incorporation of fluorine into organic compounds is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can profoundly alter the molecule's physical, chemical, and biological properties. nih.gov The C-F bond is exceptionally stable, and the fluorine atom can influence the conformation and electronic nature of the molecule, making fluorinated intermediates like this highly sought after.

The nitrile group offers another site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings, such as tetrazoles. This versatility allows chemists to use 4-(4-Cyanophenyl)-3-fluorophenol as a foundational piece to build diverse and complex molecular scaffolds with precisely controlled properties.

Building Block for Ligands and Catalysts (non-biological focus)

In the realm of inorganic and organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. 4-(4-Cyanophenyl)-3-fluorophenol possesses key features that make it an attractive precursor for ligand synthesis. The cyanobiphenyl unit is a known component in ligands designed for lanthanide complexes, where it can influence the photophysical properties, such as luminescence, of the resulting metal complex. mdpi.com

Integration into Functional Materials

The distinct electronic and structural characteristics of 4-(4-Cyanophenyl)-3-fluorophenol make it an ideal candidate for incorporation into functional materials designed for specific, high-performance applications.

Monomer in Polymer Chemistry for Advanced Polymers (e.g., polyethers, polyesters with specific optical/electronic properties)

While specific polymers derived from 4-(4-Cyanophenyl)-3-fluorophenol are not widely reported, its structure is well-suited for its use as a monomer in step-growth polymerization.

Polyethers: The phenol group, activated by the electron-withdrawing cyano and fluoro substituents on the aromatic system, can participate in nucleophilic aromatic substitution reactions. By reacting with an activated dihalo-aromatic comonomer, it can form poly(aryl ether)s. The resulting polymers would incorporate the rigid, polar cyanobiphenyl units directly into the polymer backbone, likely imparting high thermal stability and specific dielectric properties.

Polyesters: Through standard esterification or acylation reactions, the phenolic -OH group can react with diacyl chlorides or dicarboxylic acids to form aromatic polyesters (polyarylates). These polymers would feature the 4-(4-Cyanophenyl)-3-fluorophenyl moiety as a pendant group or part of the main chain, depending on the comonomer. Such polyesters could be engineered for specific optical properties, leveraging the high polarizability of the cyanobiphenyl unit.

The inclusion of this monomer would predictably enhance properties such as thermal stability (due to the aromatic backbone), refractive index, and dielectric constant, making the resulting polymers suitable for applications in optical films or high-frequency electronics.

Components in Liquid Crystalline Materials Development (excluding display technology specifics, focusing on chemical structure contribution)

The cyanobiphenyl group is a cornerstone of liquid crystal chemistry. The strong dipole moment of the terminal cyano group and the rigid, elongated shape of the biphenyl core are ideal for inducing mesophase behavior. The addition of a lateral fluorine atom, as in 4-(4-Cyanophenyl)-3-fluorophenol, provides a powerful tool for fine-tuning the properties of these materials.

When this compound is used as a precursor for liquid crystals, typically by esterifying the phenol with a carboxylic acid that contains another mesogenic group, the resulting molecule's properties are directly influenced by its unique structure. The lateral fluorine atom can lower the melting point and reduce viscosity compared to non-fluorinated analogues. Furthermore, the fluorine atom can modify the dielectric anisotropy, a key parameter in liquid crystal materials. For example, esters derived from 3-fluoro-4-cyanophenol have been shown to possess a large positive dielectric anisotropy. mdpi.com

Numerous studies describe the synthesis and characterization of 4-cyano-3-fluorophenyl benzoates. These compounds frequently exhibit enantiotropic nematic phases, which are crucial for many applications. The nematic-isotropic transition temperatures are often only slightly lower than their non-fluorinated counterparts, demonstrating the utility of the fluoro-substitution in modifying properties without drastically destabilizing the desired liquid crystal phase. mdpi.com

Table 1: Properties of a Liquid Crystal Derived from a 3-Fluoro-4-cyanophenyl Core

| Compound Name | Structure Type | Key Properties Noted | Citation |

|---|---|---|---|

| 3-Fluoro-4-cyanophenyl 4'-n-propylbenzoate | Ester of 3-fluoro-4-cyanophenol | High dielectric anisotropy (35.9); lowers N-I transition temperature less than chloro-analogue. | mdpi.com |

This table is for illustrative purposes and shows representative data for the class of compounds.

Precursors for Organic Electronic Materials (e.g., charge transport layers, organic semiconductors)

Organic electronic materials are built from π-conjugated molecules, and 4-(4-Cyanophenyl)-3-fluorophenol is a valuable precursor in this field. Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are broadly classified as p-type (hole-transporting) or n-type (electron-transporting).

The electron-rich biphenyl system suggests its potential use in building blocks for p-type semiconductors. Molecules with high highest occupied molecular orbital (HOMO) levels are good candidates for p-type materials. The 4-(4-Cyanophenyl)-3-fluorophenol unit could be incorporated into a larger, more conjugated system through reactions at the phenol group. Such larger molecules could then be used as the active layer in an OFET.

Furthermore, materials with a large dipole moment are critical for charge transport layers, which facilitate the efficient injection and movement of charge carriers between the electrodes and the active semiconductor layer in an electronic device. The highly polar nature of the cyanobiphenyl moiety makes it a suitable component for hole transport layers (HTLs) in devices like perovskite solar cells, where efficient charge extraction is paramount for high performance. The fluorine substitution can further tune the energy levels of the material to better align with adjacent layers, minimizing energy loss at interfaces.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(4-Cyanophenyl)-3-fluorophenol |

| 3-Fluoro-4-cyanophenyl 4'-n-propylbenzoate |

| 4-Cyano-3-fluorophenyl 4-butylbenzoate |

Role in Luminescent or Optoelectronic Materials

While direct and extensive research on the specific luminescent properties of 4-(4-Cyanophenyl)-3-fluorophenol is not widely documented in publicly available literature, the structural motifs present in the molecule—namely the cyanophenyl and fluorophenol groups—are well-known to influence the photophysical properties of organic compounds. The potential role of this compound in luminescent and optoelectronic materials can be inferred from the established effects of these functional groups on related molecular systems.

The cyano (-CN) group, being a strong electron-withdrawing group, can significantly impact the electronic structure of aromatic compounds. Its introduction into a molecular framework can lead to a red-shift in the absorption and emission spectra, and in some cases, enhance the fluorescence quantum yield. mdpi.com For instance, the introduction of a cyano group into 2-(2-hydroxyphenyl)benzothiazole, a molecule known for excited-state intramolecular proton transfer (ESIPT), has been shown to remarkably increase its fluorescence quantum yield from 0.01 to 0.49 in certain solvents. mdpi.com This enhancement is attributed to the electronic perturbation of the cyano group, which can alter the energy levels of the molecule and influence deactivation pathways from the excited state.

Furthermore, the fluorine atom at the 3-position of the phenolic ring can also play a crucial role in tuning the optoelectronic properties. Fluorination is a common strategy in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can improve charge injection and transport properties, which are critical for the efficiency of optoelectronic devices. Moreover, the presence of fluorine can enhance the thermal and oxidative stability of the material, leading to longer device lifetimes. The strategic placement of fluorine can also induce specific intermolecular interactions, such as hydrogen bonding, which can influence the solid-state packing and, consequently, the luminescent properties of the material in the aggregated or solid state. rsc.org

Given these characteristics, 4-(4-Cyanophenyl)-3-fluorophenol could potentially serve as a key building block or dopant in the creation of novel luminescent and optoelectronic materials. Its rigid biphenyl structure provides a good scaffold for a chromophore, while the cyano and fluoro substituents offer avenues for fine-tuning the emission color, quantum efficiency, and charge-transport characteristics.

Table 1: Potential Effects of Functional Groups on Luminescent Properties

| Functional Group | Potential Effect on Luminescent Properties | Reference |

| Cyano (-CN) | Red-shift in emission, potential for increased fluorescence quantum yield. | mdpi.com |

| Fluoro (-F) | Tuning of HOMO/LUMO levels, improved charge injection/transport, enhanced stability. | rsc.org |

| Phenol (-OH) | Reactive site for incorporation into larger structures, potential for H-bonding to influence solid-state emission. |

Strategies for Incorporation of 4-(4-Cyanophenyl)-3-fluorophenol into Material Architectures

The presence of a reactive phenol group in 4-(4-Cyanophenyl)-3-fluorophenol is a key feature that enables its incorporation into a variety of material architectures, particularly polymers. This functional handle allows for the covalent attachment of the molecule onto a polymer backbone, either as a side-chain or as part of the main chain.

One of the most prominent strategies for incorporating such functional molecules is through side-chain polymerization . mdpi.com In this approach, the phenolic hydroxyl group can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or acrylate (B77674) group. The resulting monomer can then be copolymerized with other monomers to create a polymer with pendant 4-(4-cyanophenyl)-3-fluorophenyl units. This method offers a high degree of control over the final properties of the material, as the composition of the comonomers can be varied to tune characteristics such as glass transition temperature, solubility, and mechanical strength. Side-chain liquid crystal polymers (SCLCPs) are a prime example where mesogenic units, similar in structure to 4-(4-cyanophenyl)-3-fluorophenol, are attached as side chains to a flexible polymer backbone. mdpi.com This architecture combines the unique optical properties of liquid crystals with the processability of polymers.

Another approach is the use of 4-(4-Cyanophenyl)-3-fluorophenol as a monomer in step-growth polymerization . The phenolic group can react with suitable comonomers, such as those containing carboxylic acid or acyl chloride functionalities, to form polyesters or polyethers. This would directly integrate the cyanofluorobiphenyl unit into the main chain of the polymer. The rigidity of the biphenyl core would likely impart a high degree of thermal stability and potentially liquid crystalline properties to the resulting polymer.

Furthermore, the phenol group allows for post-polymerization modification . A pre-formed polymer with reactive sites can be functionalized with 4-(4-Cyanophenyl)-3-fluorophenol. This can be an effective way to introduce the desired functionality onto a polymer with well-defined properties.

The incorporation of 4-(4-Cyanophenyl)-3-fluorophenol into these architectures can lead to materials with tailored optical and electronic properties. For instance, its integration into liquid crystalline polymers could result in materials for advanced display technologies, where the polar cyano group and the transverse dipole moment introduced by the fluorine atom can influence the dielectric anisotropy and switching behavior. In the context of luminescent polymers, the covalent attachment of the chromophore can prevent phase separation and aggregation-induced quenching, which can be a problem when small molecule luminophores are simply blended into a polymer matrix.

Table 2: Strategies for Material Incorporation

| Incorporation Strategy | Description | Potential Applications |

| Side-Chain Polymerization | The molecule is attached as a pendant group to a polymer backbone. | Liquid crystal displays, optical films, sensors. |

| Step-Growth Polymerization | The molecule acts as a monomer, becoming part of the polymer main chain. | High-performance plastics, thermally stable polymers. |

| Post-Polymerization Modification | A pre-existing polymer is functionalized with the molecule. | Surface modification, functional coatings. |

Future Research Directions and Unexplored Reactivity of 4 4 Cyanophenyl 3 Fluorophenol

Development of Novel Synthetic Routes to 4-(4-Cyanophenyl)-3-fluorophenol

The construction of the core biphenyl (B1667301) structure is paramount. While classical methods exist, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.

Suzuki-Miyaura Coupling: This remains one of the most powerful and widely used methods for forming C-C bonds to create biaryl compounds. gre.ac.uknih.gov Future work could focus on optimizing this reaction for the synthesis of 4-(4-Cyanophenyl)-3-fluorophenol. Research into novel palladium catalysts, including recyclable fluorous precatalysts and palladacycle precursors, could lead to higher yields and milder reaction conditions, such as room temperature and aqueous media. acs.orgrsc.org The challenge of coupling electron-poor substrates, a potential issue with fluorinated rings, is an area ripe for investigation, requiring the development of specialized phosphine (B1218219) ligands and reaction conditions to ensure high efficiency. acs.org

Ullmann Condensation: As a classical copper-catalyzed method for forming aryl-aryl bonds, the Ullmann reaction offers an alternative to palladium-based methods. researchgate.netwikipedia.orgorganic-chemistry.org Modern advancements using soluble copper catalysts with specific ligands have improved the traditionally harsh reaction conditions. wikipedia.orgorganic-chemistry.org Research could explore the application of these improved Ullmann protocols for the synthesis of 4-(4-Cyanophenyl)-3-fluorophenol, potentially offering different substrate compatibility and cost-effectiveness compared to Suzuki coupling.

Mechanochemical Synthesis: A significant push towards green chemistry has highlighted solvent-free reaction conditions. researchgate.net Mechanochemical synthesis, using techniques like ball-milling, has emerged as a powerful tool for creating biphenyls and other complex molecules without the need for bulk solvents. mdpi.comresearchgate.netrsc.org Applying this technique to the synthesis of 4-(4-Cyanophenyl)-3-fluorophenol could drastically reduce solvent waste and potentially access different reactivity or product polymorphs. researchgate.netrsc.org

| Synthetic Route | Potential Catalyst/Conditions | Key Research Focus |

| Suzuki-Miyaura Coupling | Palladium complexes, Palladacycles | Aqueous media, recyclable catalysts, efficiency with fluorinated substrates rsc.orgacs.orggctlc.orgmdpi.com |

| Ullmann Condensation | Copper(I) salts with ligands | Lowering reaction temperatures, improving yields, ligand development wikipedia.orgorganic-chemistry.orgmdpi.com |

| Mechanochemical Synthesis | Ball-milling | Solvent-free conditions, scalability, ligand-free approaches mdpi.comrsc.orgrsc.org |

Investigation of Unconventional Reactivity Patterns

The interplay of the hydroxyl, fluoro, and cyano functional groups on the biphenyl scaffold suggests a rich and underexplored reactive landscape.

Future studies should investigate the regioselectivity of reactions on both aromatic rings. The electron-withdrawing nature of the fluorine and cyano groups, contrasted with the electron-donating and directing potential of the hydroxyl group, creates a complex electronic environment. This could lead to unconventional reactivity in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. For instance, the fluorine atom could be displaced under specific nucleophilic conditions, or the phenol (B47542) could be used to direct reactions to its ortho positions, with the fluorine atom modulating this reactivity.

Exploration of C-H Functionalization Methodologies for 4-(4-Cyanophenyl)-3-fluorophenol

Direct C-H functionalization is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials. wikipedia.orgyoutube.com This approach offers a direct route to modify the existing 4-(4-Cyanophenyl)-3-fluorophenol core.

Directed C-H Activation: The various functional groups on the molecule can act as directing groups. The phenol's hydroxyl group is a classic directing group for ortho-C-H functionalization, such as olefination, using ruthenium or other transition metal catalysts. scispace.comnih.gov Furthermore, the nitrile group has been shown to be an effective directing group for meta-C-H activation of biphenyl systems, a significant challenge in synthesis. nih.gov Exploring the competition and synergy between these directing groups could unlock novel and highly selective transformations.

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer processes, enabling a wide range of C-H functionalization reactions under mild conditions. nih.govacs.orgacs.org Combining photoredox catalysis with transition metal catalysis could enable novel C-H functionalizations of the phenolic ring or the cyanophenyl ring. scispace.comnih.gov For example, photoredox-generated radicals could be used to introduce alkyl or acyl groups onto the electron-deficient rings. nih.gov

Fluoroarene C-H Activation: The C-H bonds on the fluorinated ring are also targets for activation. Research has shown that transition metal complexes can selectively cleave C-H bonds adjacent to C-F bonds, with the fluorine substituent playing a key role in the energetics and regioselectivity of the reaction. ox.ac.ukmanchester.ac.uk Investigating these reactions could provide a pathway to functionalize the fluorinated ring directly.

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding chemical reactivity and properties. nih.gov For 4-(4-Cyanophenyl)-3-fluorophenol, computational studies can provide invaluable insights.

DFT calculations can be used to:

Predict Reaction Pathways: Model the transition states of potential reactions, such as different C-H activation pathways, to predict the most likely products and optimize reaction conditions. nih.govrsc.org

Analyze Molecular Properties: Calculate the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) to understand the electronic nature of the molecule. nih.govnih.govacs.org This can predict sites susceptible to nucleophilic or electrophilic attack and explain intermolecular interactions.

Simulate Spectroscopic Data: Predict NMR and FTIR spectra to aid in the characterization of newly synthesized derivatives. acs.orgacs.org

Such computational studies on related fluorinated biphenyls have already proven effective in rationalizing their structures and electronic properties. nih.govnih.govacs.org

Integration into Emerging Fields of Materials Science

The unique structure of 4-(4-Cyanophenyl)-3-fluorophenol makes it an attractive building block for advanced materials.

Supramolecular Chemistry: The cyano group is a well-known motif in the design of liquid crystals and organogels. tandfonline.comacs.orgmdpi.com The combination of the rigid biphenyl core, the polar cyano group, and the hydrogen-bonding phenol group could lead to the formation of novel self-assembled structures with interesting optical or electronic properties. tandfonline.comnih.gov The boronic acid analogue, 4-cyanophenylboronic acid, has been shown to form exotic supramolecular networks, highlighting the potential of the cyano-biphenyl scaffold in crystal engineering. nih.gov

Porous Materials: The rigid and functionalized nature of 4-(4-Cyanophenyl)-3-fluorophenol makes it a candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.netalfa-chemistry.comresearchgate.net The phenol and cyano groups could coordinate to metal centers or be post-synthetically modified to introduce specific functionality within the pores of the MOF. alfa-chemistry.comyoutube.com Such materials could have applications in gas storage, separation, and catalysis.

Challenges and Opportunities in the Synthesis and Application

While the potential is significant, there are challenges to overcome.

Challenges: Achieving high regioselectivity in C-H functionalization will be a primary hurdle, given the multiple potential reaction sites. ox.ac.uk The synthesis of highly functionalized biphenyls can also suffer from low yields or require expensive catalysts. acs.org

Opportunities: The key opportunity lies in harnessing the unique electronic properties conferred by the combination of the fluoro, hydroxyl, and cyano groups. This could lead to the discovery of molecules with novel biological activities or materials with unique photophysical properties. The development of greener synthetic routes presents a major opportunity for both academic research and industrial application. rsc.orggctlc.orgrsc.org

Environmentally Benign Approaches to 4-(4-Cyanophenyl)-3-fluorophenol Chemistry

Future research must prioritize sustainability. This involves developing synthetic methods that minimize waste, reduce energy consumption, and use non-toxic reagents and solvents.

Aqueous Synthesis: Performing reactions in water is a key goal of green chemistry. Aqueous Suzuki-Miyaura coupling reactions have been developed and could be adapted for the synthesis of this compound, eliminating the need for hazardous organic solvents. rsc.orggctlc.orgcdnsciencepub.com The use of banana extract as a reaction medium for Suzuki coupling represents a highly innovative and green approach. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. gctlc.org Research into highly efficient and recyclable catalysts, such as supported palladium nanoparticles, will be crucial. mdpi.com

Mechanochemistry: As mentioned earlier, solvent-free mechanochemical methods offer a powerful green alternative to traditional solution-phase synthesis. researchgate.netrsc.orgrsc.org

By focusing on these future research directions, the scientific community can unlock the full potential of 4-(4-Cyanophenyl)-3-fluorophenol, paving the way for new discoveries in medicine, materials science, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Cyanophenyl)-3-fluorophenol, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of fluorinated phenylphenol derivatives typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce aryl groups. For 4-(4-Cyanophenyl)-3-fluorophenol, a stepwise approach may include:

- Step 1 : Bromination/fluorination of precursor phenols to install substituents.

- Step 2 : Cross-coupling reactions (e.g., using palladium catalysts) to attach the cyanophenyl moiety.

- Critical Parameters : Temperature control (<100°C to prevent decomposition), anhydrous conditions, and use of ligands like triphenylphosphine to enhance coupling efficiency. Reaction progress should be monitored via TLC or HPLC .

- Safety Note : Handle cyanide-containing intermediates in a fume hood with nitrile gloves and safety goggles .

Q. How should researchers handle and store 4-(4-Cyanophenyl)-3-fluorophenol to ensure safety and stability?

- Storage Guidelines :